molecular formula C10H16O2 B14198942 3,6-Dimethylhexahydro-1-benzofuran-7(4H)-one CAS No. 832721-44-5

3,6-Dimethylhexahydro-1-benzofuran-7(4H)-one

Katalognummer: B14198942
CAS-Nummer: 832721-44-5
Molekulargewicht: 168.23 g/mol
InChI-Schlüssel: AQTDTNROEOQMBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,6-Dimethylhexahydro-1-benzofuran-7(4H)-one is an organic compound belonging to the class of benzofurans. Benzofurans are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethylhexahydro-1-benzofuran-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of a cyclization reaction involving a suitable diene and a carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Dimethylhexahydro-1-benzofuran-7(4H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development due to its structural properties.

    Industry: Use in the production of materials with specific properties.

Wirkmechanismus

The mechanism of action of 3,6-Dimethylhexahydro-1-benzofuran-7(4H)-one would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the specific biological or chemical context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    2,3-Dihydrobenzofuran: A reduced form with different reactivity.

    7-Methoxybenzofuran: A derivative with a methoxy group.

Uniqueness

3,6-Dimethylhexahydro-1-benzofuran-7(4H)-one is unique due to its specific substitution pattern and saturation level, which confer distinct chemical and biological properties compared to other benzofurans.

Eigenschaften

CAS-Nummer

832721-44-5

Molekularformel

C10H16O2

Molekulargewicht

168.23 g/mol

IUPAC-Name

3,6-dimethyl-3,3a,4,5,6,7a-hexahydro-2H-1-benzofuran-7-one

InChI

InChI=1S/C10H16O2/c1-6-3-4-8-7(2)5-12-10(8)9(6)11/h6-8,10H,3-5H2,1-2H3

InChI-Schlüssel

AQTDTNROEOQMBD-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC2C(COC2C1=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.